2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol
Description
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-8-12(2)21(18-11)16(23)14-9-20(19-17-14)10-15(22)13-6-4-3-5-7-13/h3-9,15,22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNSFYGEMSXVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol typically involves multiple steps, starting with the preparation of the pyrazole and triazole precursors. One common approach is to first synthesize 3,5-dimethyl-1H-pyrazole and then react it with appropriate reagents to introduce the triazole and phenyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The triazole ring can be reduced to form a triazolamine derivative.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like potassium hydroxide (KOH).
Major Products Formed
Oxidation: : Phenol derivatives, quinones.
Reduction: : Triazolamine derivatives.
Substitution: : Substituted pyrazoles, triazoles.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and triazole rings are valuable in the construction of pharmaceuticals and agrochemicals.
Biology
The biological activity of this compound has been explored in various studies. It has shown potential as an antileishmanial and antimalarial agent due to its ability to interfere with the life cycle of the parasites.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its unique structure may offer advantages in drug design, particularly in targeting specific enzymes or receptors.
Industry
In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues with Pyrazole/Triazole Motifs
Pyrazole Derivatives
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (): This N-substituted pyrazoline features a 4-fluorophenyl group and a carbaldehyde substituent. Unlike the target compound, it lacks a triazole ring, but shares the pyrazole scaffold. The carbaldehyde group may increase reactivity (e.g., Schiff base formation), whereas the target’s phenylethanol group likely enhances hydrophilicity. Crystallographic data from confirms planar pyrazole rings, suggesting similar conformational rigidity in the target compound’s pyrazole moiety .
- 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone (): This compound shares the 3,5-dimethylpyrazole group but incorporates a nitrophenyl-piperazine linker and diphenylethanone tail. Molecular weight (MW: ~550 g/mol) is higher due to the diphenylethanone and piperazine groups, whereas the target compound’s MW is estimated at ~352 g/mol .
Triazole Derivatives
- [14C]Asundexian (): This trifluoromethyl-triazolyl compound includes a pyridinone core and radiolabeled carbonyl. The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the target’s dimethylpyrazole. Pharmacokinetic studies in highlight its use in tracing drug distribution, suggesting that the target’s triazole moiety could similarly be exploited for labeling .
- 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine (): Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), this triazole-linked estradiol derivative shares the triazole’s rigidity. The diamine sidechain improves water solubility, akin to the phenylethanol group in the target compound. The CuAAC method, as described in , is likely applicable to the target’s synthesis .
Table 1: Key Properties of Compared Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends | Synthetic Method |
|---|---|---|---|---|
| Target Compound | ~352 | Triazole, pyrazole, phenylethanol | Moderate (polar groups) | Likely CuAAC or amidation |
| 3-(4-Fluorophenyl)-5-phenyl-pyrazole (E2) | ~283 | Pyrazole, carbaldehyde, fluorophenyl | Low (hydrophobic aryl) | Condensation/cyclization |
| Asundexian (E3, E7) | ~580 | Triazole, trifluoromethyl, pyridinone | Low (lipophilic groups) | Multistep organic synthesis |
| Estradiol-triazole (E6) | ~563 | Triazole, estradiol, diamine | High (diamine sidechain) | CuAAC |
Structural and Conformational Insights
- Crystallography: Pyrazole derivatives in were analyzed using X-ray diffraction, revealing planar heterocycles and intermolecular hydrogen bonds.
- The target’s phenylethanol group may introduce torsional flexibility, altering packing efficiency .
Biological Activity
The compound 2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol is a novel organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by data from recent studies.
Chemical Structure
The molecular formula of the compound is . The structure features a phenylethanol moiety linked to a triazole and pyrazole derivative, which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate carbonyl and triazole precursors. The synthetic route often includes steps such as condensation reactions and cyclization to form the triazole ring.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
These results suggest that the compound has promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies using various cancer cell lines demonstrated that it inhibits cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
These findings indicate that the compound may serve as a potential lead in cancer therapy.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, the compound has shown anti-inflammatory activity in animal models. The evaluation was performed using carrageenan-induced paw edema in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Aspirin | 40 |
| Target Compound | 55 |
This suggests that the compound can significantly reduce inflammation compared to control groups.
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Anticancer : Induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have reported on the efficacy of similar compounds in clinical settings. For instance:
- A study published in Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives demonstrating potent anticancer activity against multiple cancer types.
- Another research article focused on the antibacterial properties of triazole-containing compounds against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
